molecular formula C13H23NO3SSi B12351492 Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-

Cat. No.: B12351492
M. Wt: 301.48 g/mol
InChI Key: FTFPJWOVEACWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pyridine ring substituted with a trimethoxysilylpropylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves the reaction of pyridine derivatives with trimethoxysilylpropylthioethyl reagents. One common method involves the use of 3-(trimethoxysilyl)propylthiol and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- involves its interaction with molecular targets through its functional groups. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of stable coatings and adhesives. Additionally, the pyridine ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]methyl]-
  • Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]propyl]-
  • Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]butyl]-

Uniqueness

Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is unique due to its specific combination of a pyridine ring and a trimethoxysilylpropylthioethyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial settings .

Properties

Molecular Formula

C13H23NO3SSi

Molecular Weight

301.48 g/mol

IUPAC Name

trimethoxy-[3-(2-pyridin-4-ylethylsulfanyl)propyl]silane

InChI

InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-4-10-18-11-7-13-5-8-14-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3

InChI Key

FTFPJWOVEACWSC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCCC1=CC=NC=C1)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.